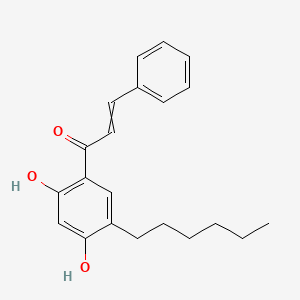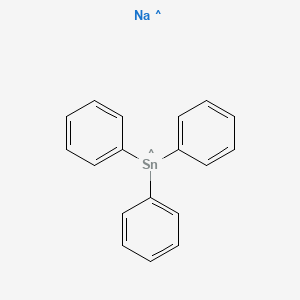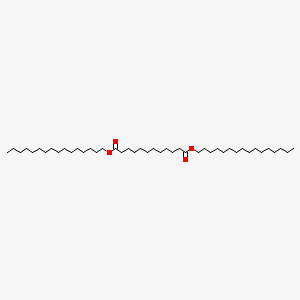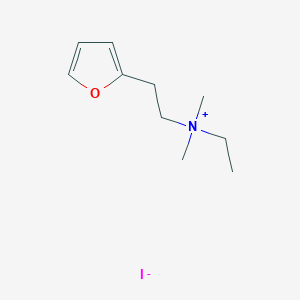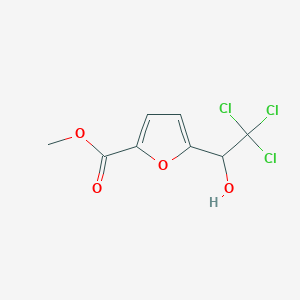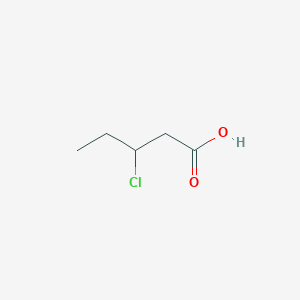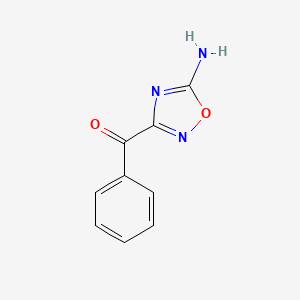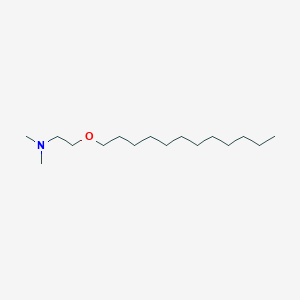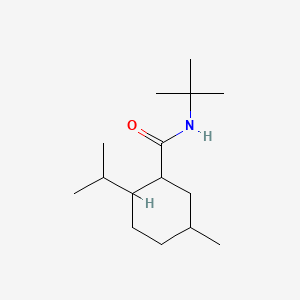
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- is a complex organic compound with the molecular formula C21H26O. This compound is characterized by its cyclohexane ring structure, which is substituted with various functional groups, including carboxamide, methyl, and isopropyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexane ring.
Introduction of Substituents: The introduction of the carboxamide, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, the carboxamide group can be introduced through an amide formation reaction using an appropriate amine and carboxylic acid derivative.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: A similar compound with a cyclohexane ring and tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A compound with a cyclohexane ring and tert-butyl group, but with an alcohol functional group.
Uniqueness
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
39668-82-1 |
|---|---|
分子式 |
C15H29NO |
分子量 |
239.40 g/mol |
IUPAC名 |
N-tert-butyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-10(2)12-8-7-11(3)9-13(12)14(17)16-15(4,5)6/h10-13H,7-9H2,1-6H3,(H,16,17) |
InChIキー |
ZVKDZYPEJXGLJG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)C(=O)NC(C)(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


